
2-Chloro-5-(dichloromethyl)pyridine
Vue d'ensemble
Description
2-Chloro-5-(dichloromethyl)pyridine: is an organic compound with the molecular formula C6H4Cl3N. It is a chlorinated derivative of pyridine and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a dichloromethyl group attached to the pyridine ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(dichloromethyl)pyridine typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes the following steps :
Starting Material: 2-chloro-5-methylpyridine is used as the starting material.
Solvent: Carbon tetrachloride is used as the solvent.
Catalyst: Azadiisobutylnitrie is used as a catalyst.
Reaction Conditions: The reaction is carried out in an airlift recirculating reactor at a temperature of 70-80°C.
Chlorination: Dry chlorine gas is introduced into the reactor under micro negative pressure, and the reaction is monitored using gas-phase chromatography.
This method is advantageous due to its efficiency, reduced chlorine gas consumption, and shorter reaction time.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of airlift circulating reactors for better mixing and reaction efficiency. The process typically includes the following steps :
Addition of Starting Material and Solvent: 2-chloro-5-methylpyridine and carbon tetrachloride are added to the reactor.
Catalyst Addition: Diisopropyl azodicarboxylate is added as a catalyst.
Chlorination: Dry chlorine gas is introduced, and the reaction is carried out at elevated temperatures.
Product Isolation: The product is isolated and purified using standard techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(dichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of less chlorinated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Various substituted pyridines.
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Less chlorinated pyridine derivatives.
Applications De Recherche Scientifique
2-Chloro-5-(dichloromethyl)pyridine has several scientific research applications :
Agriculture: It is used as an intermediate in the synthesis of insecticides and herbicides.
Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical agents.
Chemical Research: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound’s interactions with biological molecules are studied for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(dichloromethyl)pyridine involves its interaction with specific molecular targets . As a chlorinated acetylcholine analog, it acts as an agonist of the acetylcholine receptor, a type of ion channel activated by the neurotransmitter acetylcholine. This interaction leads to the activation of the receptor, resulting in various physiological effects. The compound’s insecticidal properties are attributed to its ability to bind to and activate acetylcholine receptors in insects, leading to their rapid demise.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: This compound is similar in structure but has only one chlorine atom on the methyl group.
2-Chloro-5-methylpyridine: This compound lacks the dichloromethyl group and has a single chlorine atom on the pyridine ring.
2-Chloro-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a dichloromethyl group.
Uniqueness
2-Chloro-5-(dichloromethyl)pyridine is unique due to the presence of the dichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific insecticides and pharmaceuticals, where the dichloromethyl group plays a crucial role in the compound’s biological activity.
Propriétés
IUPAC Name |
2-chloro-5-(dichloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTIMXPPHQSLAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344176 | |
| Record name | 2-chloro-5-(dichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72637-18-4 | |
| Record name | 2-chloro-5-(dichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B1297018.png)

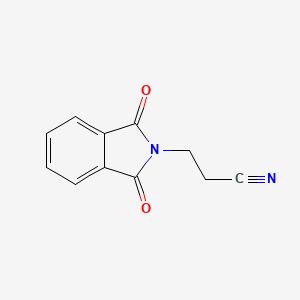
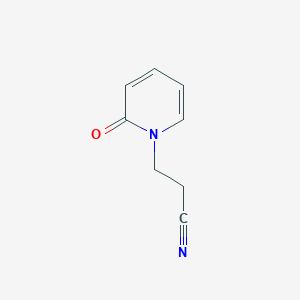


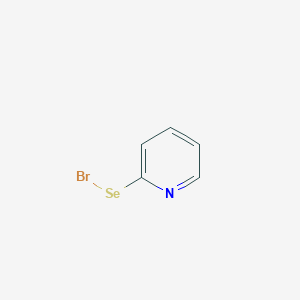
![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)
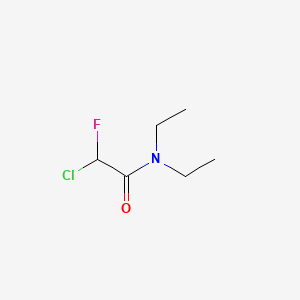


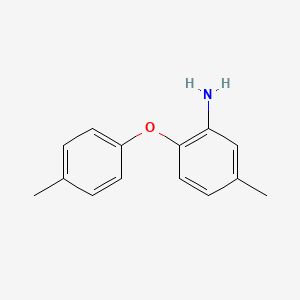
![6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B1297047.png)
![Thieno[3,2-b]thiophene-2,5-dicarbaldehyde](/img/structure/B1297048.png)
